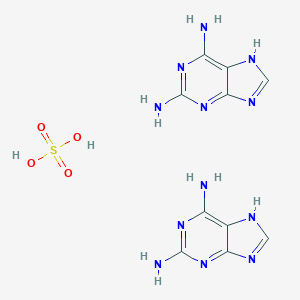

2,6-Diaminopurine hemisulfate salt

Vue d'ensemble

Description

2,6-Diaminopurine hemisulfate salt is a chemical compound with the molecular formula C5H6N6·0.5H2SO4. It is an adenine analogue that can base pair with thymidine in DNA and with uracil in RNA, forming three Watson-Crick hydrogen bonds . This compound has been used as a structural probe for molecular recognition between ligands and DNA .

Applications De Recherche Scientifique

2,6-Diaminopurine hemisulfate salt has a wide range of scientific research applications, including:

Chemistry: Used as a structural probe for studying molecular recognition between ligands and DNA.

Biology: Incorporated into nucleic acids to study base pairing properties and molecular interactions.

Medicine: Investigated for its potential use in anticancer and antiviral therapies.

Industry: Utilized in the synthesis of various nucleoside analogues and other chemical compounds.

Mécanisme D'action

Target of Action

2,6-Diaminopurine (2,6-DAP), also known as 2-aminoadenine, is an adenine analogue . It is found instead of adenine (A) in the genetic material of some bacteriophage viruses .

Mode of Action

2,6-Diaminopurine can base pair with thymine in DNA, and with uracil in RNA, to give three Watson-Crick hydrogen bonds . This alteration in base pairing properties has led to the use of DAP as a structural probe of molecular recognition between ligands and DNA .

Biochemical Pathways

The S-2L phage avoids incorporating A bases in the genome by hydrolyzing dATP (DatZ enzyme) . The Z base is produced by a pathway involving DUF550 (MazZ) and PurZ in S-2L and Vibrio phage PhiVC8 . The PrimPol/AEP DNA polymerase responsible for handling the Z base occurs in the same gene cluster as the three aforementioned enzymes .

Pharmacokinetics

Its solubility in water is 238 g/L at 20 °C , which may influence its absorption and distribution in the body.

Result of Action

The use of 2,6-Diaminopurine results in an improved stability that affects protein-binding interactions that rely on those differences . This compound was once used in the treatment of leukemia .

Action Environment

The action of 2,6-Diaminopurine can be influenced by environmental factors. For instance, in August 2021, it was shown that DatZ, MazZ, and PurZ are sufficient to replace some occurrence of A by Z in the bacterial genome of E. coli; expression of this system is toxic to the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Diaminopurine hemisulfate salt can be synthesized through various methods. One common method involves the reaction of 2,6-diaminopurine with sulfuric acid to form the hemisulfate salt. The reaction typically requires heating and results in a clear to hazy, yellow to yellow-green solution .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often produced in bulk and purified through crystallization or other separation techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Diaminopurine hemisulfate salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of 2,6-diaminopurine, while substitution reactions may produce various substituted purine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenine: A naturally occurring purine base that pairs with thymine in DNA and uracil in RNA.

2-Aminopurine: Another adenine analogue with similar base pairing properties.

Guanine: A purine base that pairs with cytosine in DNA and RNA.

Uniqueness

2,6-Diaminopurine hemisulfate salt is unique due to its ability to form three hydrogen bonds with thymidine and uracil, enhancing the stability of nucleic acid structures. This property makes it a valuable tool for studying molecular recognition and interactions in nucleic acids .

Activité Biologique

2,6-Diaminopurine (2,6-DAP), also known as 2-aminoadenine, is a purine analog with significant biological activity, particularly in the context of genetic research and therapeutic applications. This compound has garnered attention for its ability to interact with nucleic acids, correct genetic mutations, and exhibit anticancer properties. This article explores the biological activity of 2,6-DAP, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : CHN

- Molecular Weight : 150.14 g/mol

- Structure : The compound features an additional amino group at the 2-position compared to adenine, which enhances its hydrogen bonding capabilities with thymine or uracil.

Target Interaction

2,6-DAP primarily acts as an adenine analog, incorporating into DNA and RNA during replication. It pairs with thymidine or uracil through three hydrogen bonds, enhancing the stability of nucleic acid structures compared to adenine's two hydrogen bonds . This unique interaction allows for:

- Inhibition of DNA Synthesis : By substituting for adenine in nucleic acids, 2,6-DAP disrupts normal DNA synthesis and function.

- Promotion of Readthrough of Nonsense Mutations : 2,6-DAP has been shown to promote efficient readthrough of UGA premature stop codons in various genetic contexts .

Biochemical Pathways

Research indicates that 2,6-DAP is produced via a pathway involving specific enzymes (DUF550 and PurZ) that facilitate its incorporation into nucleic acids. This pathway is crucial for its role in cellular processes and therapeutic applications .

Pharmacokinetics

2,6-DAP exhibits favorable pharmacokinetic properties:

- Stability in Plasma : The compound remains stable in plasma and is well-distributed throughout the body after administration.

- Bioavailability : Studies indicate that peak plasma concentrations can reach approximately 70 μM within 15-30 minutes post-administration .

Cellular Effects

In various cell lines, including cancer cells (e.g., Calu-6), treatment with 2,6-DAP has been associated with increased levels of the tumor suppressor protein p53. This suggests a potential role in modulating cellular stress responses and promoting apoptosis in cancer cells .

Case Studies

-

Cystic Fibrosis Model : In a study involving a mouse model for cystic fibrosis (CF), 2,6-DAP was administered to correct UGA nonsense mutations in the CFTR gene. The treatment led to restored CFTR function in lung and intestinal tissues, demonstrating its potential as a therapeutic agent for genetic diseases caused by nonsense mutations .

Treatment Group CFTR Expression Observations Control (DMSO) Absent No specific labeling DAP-treated Present Specific staining observed - Leukemia Treatment : Historically, 2,6-DAP was utilized in leukemia treatment due to its ability to arrest cell cycle progression in mouse leukemia cells. Resistance mechanisms have been identified where cancer cells lose adenine phosphoribosyltransferase function .

Propriétés

IUPAC Name |

7H-purine-2,6-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H6N6.H2O4S/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHVJLBUCSUIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989143 | |

| Record name | Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69369-16-0 | |

| Record name | 1H-Purine-2,6-diamine, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069369160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.